Cas no 155050-06-9 (Bisbis4-(diethylamino)phenylmethyl Ether)

Bisbis4-(diethylamino)phenylmethyl Ether structure
155050-06-9 structure
Product Name:Bisbis4-(diethylamino)phenylmethyl Ether
CAS No:155050-06-9
MF:C42H58N4O
MW:634.936131000519
MDL:MFCD08276301
CID:106812
PubChem ID:44629767
Update Time:2025-08-05

Bisbis4-(diethylamino)phenylmethyl Ether Chemical and Physical Properties

Names and Identifiers

    • Bis[bis[4-(diethylamino)phenyl]methyl] Ether
    • 4-[bis[4-(diethylamino)phenyl]methoxy-[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline
    • B2675
    • Bis[4,4'-bis(diethylamino)benzhydryl] Ether
    • 4,4',4'',4'''-(Oxybis(methanetriyl))tetrakis(N,N-diethylaniline)
    • Bis[bis[4-(diethylamino)phenyl]methyl]Ether
    • 4,4,4,4-(Oxybis(methanetriyl))tetrakis(N,N-diethylaniline)
    • 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline)
    • Benzenamine,4,4',4'',4'''-(ox
    • DTXSID50659744
    • AS-72929
    • 155050-06-9
    • AKOS027320211
    • 4-({BIS[4-(DIETHYLAMINO)PHENYL]METHOXY}[4-(DIETHYLAMINO)PHENYL]METHYL)-N,N-DIETHYLANILINE
    • T70337
    • MFCD08276301
    • Benzenamine, 4,4',4'',4'''-(oxydimethylidyne)tetrakis[N,N-diethyl- (9CI)
    • 4,4 inverted exclamation marka,4 inverted exclamation marka inverted exclamation marka,4 inverted exclamation marka inverted exclamation marka inverted exclamation marka-(Oxydimethylidyne)tetrakis[N,N-diethyl-benzenamine
    • CS-0318493
    • SCHEMBL10818964
    • DTWIRTBPOMOUFA-UHFFFAOYSA-N
    • DB-254058
    • Bisbis4-(diethylamino)phenylmethyl Ether
    • MDL: MFCD08276301
    • Inchi: 1S/C42H58N4O/c1-9-43(10-2)37-25-17-33(18-26-37)41(34-19-27-38(28-20-34)44(11-3)12-4)47-42(35-21-29-39(30-22-35)45(13-5)14-6)36-23-31-40(32-24-36)46(15-7)16-8/h17-32,41-42H,9-16H2,1-8H3
    • InChI Key: DTWIRTBPOMOUFA-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)N(CC)CC)C1C=CC(=CC=1)N(CC)CC)C(C1C=CC(=CC=1)N(CC)CC)C1C=CC(=CC=1)N(CC)CC

Computed Properties

  • Exact Mass: 634.46100
  • Monoisotopic Mass: 634.461
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 18
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 9.9
  • Topological Polar Surface Area: 22.2

Experimental Properties

  • Refractive Index: 1.598
  • PSA: 22.19000
  • LogP: 9.96700

Bisbis4-(diethylamino)phenylmethyl Ether Pricemore >>

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abcr
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